
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate is a chemical compound with the molecular formula C18H36N2O8S and a molecular weight of 440.55204 g/mol . It is known for its unique structure, which includes two acrylate groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the ester bonds in the acrylate groups can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mécanisme D'action
The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with radical initiators to form polymers, which can then interact with other molecules or surfaces. This reactivity makes it useful in various applications, including coatings and adhesives.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis((2-(acryloyloxy)ethyl)diethylammonium)sulphate include:
Diethylaminoethyl acrylate: A precursor in the synthesis of the compound.
Acrylamide: Another acrylate compound used in polymer synthesis.
Methacryloyloxyethyltrimethylammonium chloride: A similar compound with a different ammonium group.
This compound is unique due to its dual acrylate groups and the presence of a diethylammonium ion, which provides distinct reactivity and functional properties .
Propriétés
Formule moléculaire |
C18H36N2O8S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
diethyl(2-prop-2-enoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C9H17NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h2*4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
Clé InChI |
LPHWEHDDFHKNSK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C=C.CC[NH+](CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


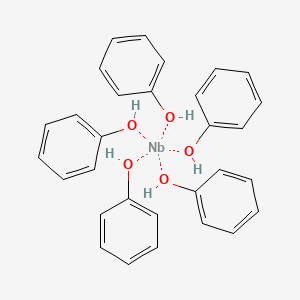
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)


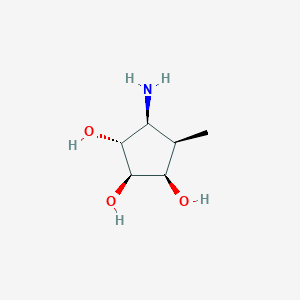
![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)

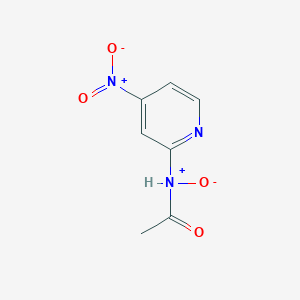
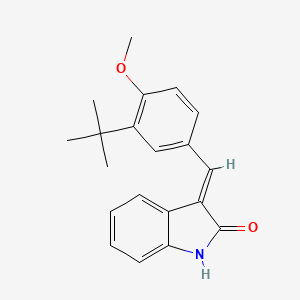


![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
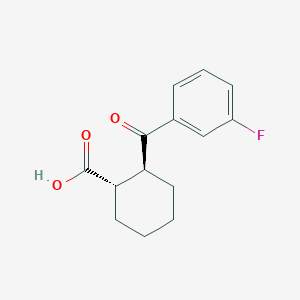
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
